Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose)
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Overview
Description
The compound Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) is a complex organic molecule with multiple hydroxyl and amino groups. This compound is part of a class of molecules known for their significant biological and chemical properties, often used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) involves multiple steps, typically starting with the preparation of the core oxane structure. The hydroxyl groups are introduced through hydroxylation reactions, while the amino groups are added via amination reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the correct functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to control reaction conditions precisely. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose): undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical transformations or applications in different fields .
Scientific Research Applications
Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose): has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) stands out due to its unique combination of multiple hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17/h4-18,22-29H,1-3,19-21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQJYYMBWVMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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